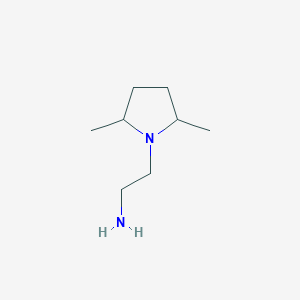

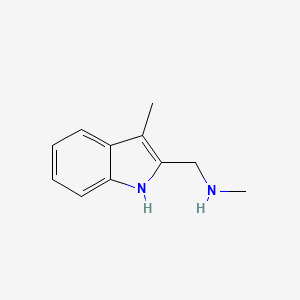

N-甲基-1-(3-甲基-1H-吲哚-2-基)甲胺

描述

“N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine” is a chemical compound with the CAS Number: 894852-67-6 . It has a molecular weight of 174.25 . The IUPAC name for this compound is N-methyl (3-methyl-1H-indol-2-yl)methanamine .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2/h3-6,12-13H,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature for this compound is between 28 C .科学研究应用

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine: A Comprehensive Analysis

Tubulin Polymerization Inhibition: Compounds similar to N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine have been studied for their ability to inhibit tubulin polymerization. This process is crucial for cell division, and inhibitors can arrest cells in the G2/M phase, leading to apoptosis (programmed cell death). Such compounds are potential agents for cancer therapy due to their ability to halt the proliferation of cancer cells .

Anti-inflammatory and Analgesic Activities: Indole derivatives have shown significant anti-inflammatory and analgesic activities. They can serve as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with lower ulcerogenic indexes, indicating a reduced risk of causing ulcers .

作用机制

Target of Action

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is a bioactive aromatic compound containing the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable candidate for developing new useful derivatives.

Mode of Action

It’s known that indole derivatives can interact with various biological targets, leading to a range of effects . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable adme properties .

Result of Action

The result of the action of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can vary depending on the specific biological target and pathway involved. For example, one study found that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization .

Action Environment

The action, efficacy, and stability of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . More research is needed to fully understand how environmental factors influence the action of this compound.

安全和危害

属性

IUPAC Name |

N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMUFNSHIFWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650278 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine | |

CAS RN |

894852-67-6 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)

![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)